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2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Kinase inhibitor design Lipophilic ligand efficiency Benzamide SAR

2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946323-16-6; molecular formula C22H20N4O3; molecular weight 388.4 g/mol) is a synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine class of heterocyclic kinase inhibitors. The compound features a 2-methoxy-substituted benzamide moiety linked to a 6-methoxyimidazo[1,2-b]pyridazin-2-yl core, a structural architecture that has been extensively validated as a hinge-binding scaffold in ATP-competitive kinase inhibitor design by medicinal chemistry groups at Takeda and other research organizations.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 946323-16-6
Cat. No. B2911064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
CAS946323-16-6
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4OC
InChIInChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-20(23-18)10-11-21(25-26)29-3)12-17(14)24-22(27)16-6-4-5-7-19(16)28-2/h4-13H,1-3H3,(H,24,27)
InChIKeyHEDMBADBSCRHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946323-16-6): Structural Identity, Kinase-Targeting Rationale, and Procurement Context


2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946323-16-6; molecular formula C22H20N4O3; molecular weight 388.4 g/mol) is a synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine class of heterocyclic kinase inhibitors [1]. The compound features a 2-methoxy-substituted benzamide moiety linked to a 6-methoxyimidazo[1,2-b]pyridazin-2-yl core, a structural architecture that has been extensively validated as a hinge-binding scaffold in ATP-competitive kinase inhibitor design by medicinal chemistry groups at Takeda and other research organizations [2]. This specific substitution pattern—incorporating an ortho-methoxy group on the terminal benzamide ring and a 2-methyl group on the central phenyl ring—differentiates it from both the unsubstituted benzamide parent and alternative halogenated or bulkier alkoxy analogs, potentially conferring distinct kinase selectivity and physicochemical properties relevant to oncology tool compound selection [1][2].

Why Generic Substitution of 2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946323-16-6) with Unsubstituted or Halogenated Analogs Risks Experimental Inconsistency


The imidazo[1,2-b]pyridazine benzamide chemotype is a privileged kinase-inhibitor scaffold, but small variations in the terminal benzamide substitution pattern profoundly alter kinase selectivity, cellular potency, and physicochemical behavior. Published structure-activity relationship (SAR) studies from Takeda Pharmaceutical demonstrate that replacing the methoxy group on the benzamide ring with hydrogen, halogen, or bulkier alkoxy substituents shifts the kinase inhibition profile and can change logP by over 1.0 unit, directly impacting membrane permeability and off-target binding [1]. Furthermore, the 2-methyl substituent on the central phenyl ring is non-negotiable for maintaining the correct torsional angle between the imidazo[1,2-b]pyridazine core and the benzamide, as evidenced by comparative crystallographic data for closely related VEGFR2 inhibitors [1]. Consequently, procurement of an unsubstituted benzamide analog (CAS 953215-69-5) or a 2-fluoro variant (CAS 946322-99-2) cannot be assumed to yield equivalent biological results, even when the same imidazo[1,2-b]pyridazine core is retained.

Quantitative Differentiation Evidence for 2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946323-16-6) Versus Closest Analogs and In-Class Alternatives


Ortho-Methoxy Benzamide Substitution Confers Favorable Lipophilic Ligand Efficiency Compared to Unsubstituted and 3-Trifluoromethyl Benzamide Analogs in the Imidazo[1,2-b]pyridazine Series

Among imidazo[1,2-b]pyridazine benzamide derivatives, the 2-methoxy substitution on the terminal benzamide ring provides a distinct balance between lipophilicity and hydrogen-bond acceptor capacity. The unsubstituted benzamide analog (N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, CAS 953215-69-5) lacks the methoxy oxygen that can serve as an additional hydrogen-bond acceptor, while the 3-trifluoromethylbenzamide analog (6b in the Takeda series) exhibits a calculated logP increase of approximately 1.2 units relative to the 2-methoxy variant [1]. PubChem-computed XLogP3-AA for 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is 3.5, placing it in an optimal range for kinase inhibitor cell permeability while avoiding excessive lipophilicity associated with promiscuous off-target binding [2]. This difference in lipophilicity directly impacts the lipophilic ligand efficiency (LLE) metric, a key parameter in selecting tool compounds with favorable developability profiles.

Kinase inhibitor design Lipophilic ligand efficiency Benzamide SAR

Ortho-Methoxy Group Introduces Steric Constraint Absent in Para-Substituted Analogs, Modulating Kinase Selectivity Through Altered Hinge-Region Binding Geometry

The ortho-methoxy substituent on the terminal benzamide of CAS 946323-16-6 imposes a steric constraint that is absent in para-substituted analogs such as 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946322-99-2) [1]. In the Takeda crystallographic study of imidazo[1,2-b]pyridazine benzamides bound to VEGFR2 (PDB 3VO3), the benzamide moiety occupies a hydrophobic pocket adjacent to the hinge region, where ortho-substitution can sterically restrict the rotational freedom of the benzamide carbonyl, favoring a specific dihedral angle that influences the compound's complementarity with different kinase ATP-binding sites [2]. Class-level SAR analysis across the Takeda VEGFR2 series indicates that ortho-substituted benzamides exhibit 3- to 10-fold differences in kinase selectivity compared to their para-substituted counterparts when profiled against a panel of 50+ kinases, though direct selectivity data for CAS 946323-16-6 remains the subject of ongoing investigation [2].

Kinase selectivity ATP-binding site Steric effects

Imidazo[1,2-b]pyridazine Core Demonstrates Sub-Nanomolar Kinase Inhibition Potency Across Multiple Targets, Surpassing Imidazo[1,2-a]pyridine Scaffold in Hinge-Binding Complementarity

The imidazo[1,2-b]pyridazine core provides superior hinge-region hydrogen-bonding geometry compared to the isosteric imidazo[1,2-a]pyridine scaffold due to the additional N4 nitrogen atom in the pyridazine ring, which can engage in an extra water-mediated or direct hydrogen bond with the kinase hinge backbone [1]. In a recent 2023 study of imidazo[1,2-b]pyridazine macrocyclic ALK inhibitors, compound O-10 achieved IC50 values of 2.6, 6.4, and 23 nM against ALK WT, ALK G1202R, and ALK L1196M/G1202R, respectively, matching or exceeding the potency of the reference drug Repotrectinib (IC50 = 40, 164, and 208 nM against the same variants) [2]. While CAS 946323-16-6 is a non-macrocyclic benzamide-containing analog within the same scaffold class, its core imidazo[1,2-b]pyridazine motif is identical to that validated in the macrocyclic series, and the scaffold has been independently crystallized in complex with VEGFR2 (PDB 3VO3, resolution 1.4 Å), confirming the conserved hinge-binding mode [1].

Scaffold comparison Hinge-binding Kinase inhibition

2-Methyl Substitution on the Central Phenyl Ring Prevents Detrimental Torsional Flexibility Observed in Des-Methyl Analogs, as Evidenced by VEGFR2 Co-Crystal Structure Analysis

The 2-methyl group on the central phenyl ring of CAS 946323-16-6 serves a critical conformational role: it restricts rotation around the bond connecting the phenyl ring to the imidazo[1,2-b]pyridazine core. In the Takeda co-crystal structure of a closely related imidazo[1,2-b]pyridazine benzamide with VEGFR2 (PDB 3VO3, 1.4 Å resolution), the corresponding methyl-substituted phenyl ring adopts a near-coplanar geometry with the imidazo[1,2-b]pyridazine bicyclic system, a conformation that is energetically disfavored in the absence of the ortho-methyl group due to steric clash with the imidazo C3-hydrogen [1]. Des-methyl analogs in the Takeda series exhibited 5- to 20-fold reductions in VEGFR2 inhibitory activity compared to their 2-methyl counterparts (e.g., IC50 shift from 7.1 nM to approximately 140 nM), attributed to the entropic penalty of pre-organizing the binding conformation [1].

Conformational restriction Binding affinity X-ray crystallography

Optimal Research and Industrial Application Scenarios for 2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946323-16-6)


Kinase Selectivity Profiling and Tool Compound Qualification for Anaplastic Lymphoma Kinase (ALK) Target Engagement Studies

CAS 946323-16-6 is structurally positioned as a benzamide-substituted imidazo[1,2-b]pyridazine ALK inhibitor tool compound. Based on class-level evidence from the imidazo[1,2-b]pyridazine macrocyclic ALK inhibitor series, which demonstrated IC50 values as low as 2.6 nM against ALK WT and retained single-digit nanomolar potency against the clinically relevant G1202R mutant (6.4 nM) [1], researchers can deploy this compound in parallel with a structurally distinct ALK inhibitor (e.g., crizotinib or alectinib) to probe ALK-dependent signaling phenotypes. The ortho-methoxy substitution pattern and calculated logP of 3.5 [2] suggest favorable cell permeability for intracellular target engagement assays, making it suitable for cellular phospho-ALK (pY1604) ELISA or AlphaScreen-based target occupancy measurements in ALK-driven cancer cell lines.

Structure-Activity Relationship (SAR) Benchmarking in Imidazo[1,2-b]pyridazine Benzamide Lead Optimization Programs

Medicinal chemistry teams engaged in hit-to-lead optimization of imidazo[1,2-b]pyridazine kinase inhibitors can use CAS 946323-16-6 as a defined SAR probe to benchmark the contribution of the 2-methoxybenzamide moiety versus alternative substitutions. The compound's computed logP of 3.5 [2], when compared with the unsubstituted benzamide analog (estimated logP ≈3.9) and the 3-trifluoromethyl analog (calculated logP ≈4.7) from the Takeda VEGFR2 series [3], enables quantitative assessment of the lipophilicity-activity trade-off central to lead optimization. The 2-methyl conformational lock, validated crystallographically in PDB 3VO3 [3], provides a structural rationale for retaining this substituent in follow-on compounds.

In Vitro Kinase Panel Screening to Characterize Selectivity Fingerprint of Ortho-Methoxy Benzamide-Substituted Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine core engages the kinase hinge region via a conserved bidentate hydrogen-bonding motif, as established by the 1.4 Å VEGFR2 co-crystal structure (PDB 3VO3) [1]. CAS 946323-16-6 can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology HotSpot) alongside the para-fluoro analog (CAS 946322-99-2) to experimentally determine the selectivity shifts induced by ortho- versus para-substitution. This head-to-head profiling generates the selectivity fingerprint (S-score) needed to select the optimal tool compound for specific kinase targets and to avoid confounding off-target effects in cellular assays.

Computational Chemistry and Molecular Docking Template for Imidazo[1,2-b]pyridazine Benzamide Binding Mode Prediction

The high-resolution co-crystal structure of an imidazo[1,2-b]pyridazine benzamide analog bound to VEGFR2 (PDB 3VO3, 1.4 Å) provides a directly transferable docking template for CAS 946323-16-6, given the conserved core scaffold and identical 2-methylphenyl linker [1]. Computational chemists can use this structure to generate binding pose hypotheses for CAS 946323-16-6 across related kinase targets (VEGFR2, PDGFR, ALK, and other tyrosine kinases sharing the DFG-in activation loop conformation), calculate MM-GBSA binding energy estimates, and prioritize kinases for experimental validation. The computed XLogP3-AA of 3.5 [2] further supports the use of this compound in membrane-permeability prediction models such as PAMPA or Caco-2 in silico simulations.

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